Isobavachalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Isobavachalcone is a naturally occurring prenylated flavonoid found in various plants, including Copaifera langsdorffii (Copaiba) and Dalbergia odorifera (Indian rosewood) []. It has gained significant attention in scientific research due to its potential therapeutic properties. Here's a closer look at its applications:

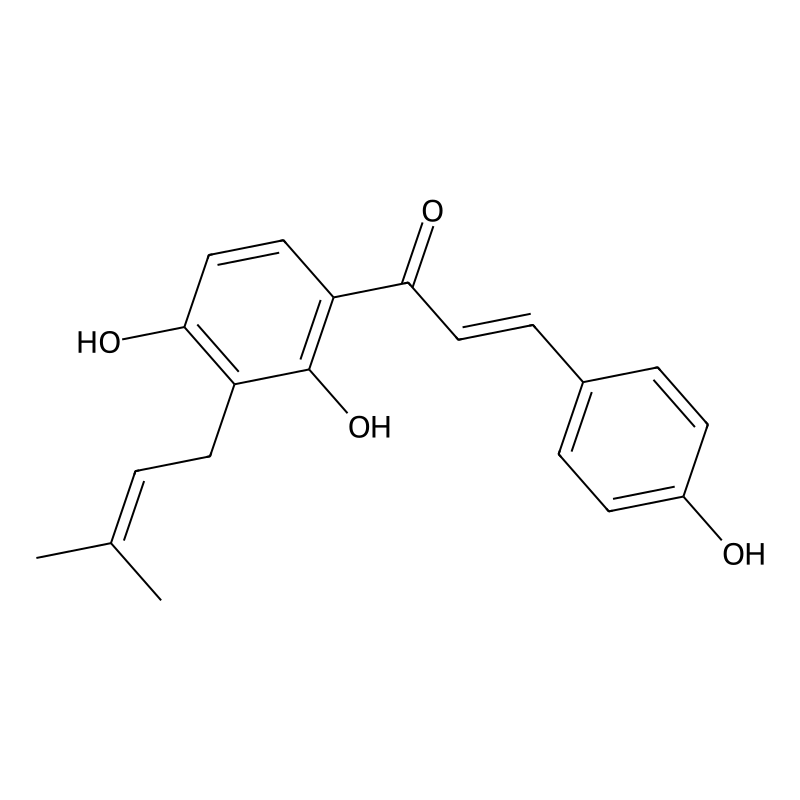

Isobavachalcone is characterized by its unique chemical structure, which includes a prenyl group attached to a chalcone backbone. Its molecular formula is C₂₀H₁₉O₄, with a molecular weight of approximately 324.38 g/mol. The compound is known for its lipophilicity and interacts significantly with cellular membranes and various biological targets, making it an important subject of study in pharmacology .

Isobavachalcone exhibits its biological effects through various mechanisms depending on the specific disease or condition []. Here are some key examples:

- Antibacterial Activity: Studies suggest Isobavachalcone disrupts the cell membrane of bacteria, particularly Gram-positive bacteria like Staphylococcus aureus.

- Anticancer Activity: Isobavachalcone may inhibit the Akt signaling pathway, leading to cancer cell death and reduced proliferation.

- Anti-inflammatory Activity: It might suppress inflammatory mediators by inhibiting the NF-κB pathway and activating the NRF2/HO-1 pathway [].

Example Reactions:- Formation of Acetamide Derivatives: Isobavachalcone reacts with chloroacetamide in the presence of bases like potassium carbonate to yield various acetamide derivatives .

- Methylation: Simple methylation reactions can also be performed on hydroxyl groups present in Isobavachalcone to yield methoxy derivatives .

Isobavachalcone exhibits a wide range of biological activities:

- Anticancer Properties: It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting pathways such as AKT/GSK-3β/β-catenin .

- Antimicrobial Activity: Studies indicate that Isobavachalcone possesses significant antibacterial properties against multiple pathogens .

- Multidrug Resistance Modulation: It interacts with the ABCB1 transporter (P-glycoprotein), potentially reversing multidrug resistance in cancer cells by affecting membrane dynamics .

The biosynthesis of Isobavachalcone typically involves the prenylation of isoliquiritigenin via specific enzymatic pathways. This process can be achieved through heterologous expression systems in plants such as tobacco, where prenyltransferases are utilized for the conversion of isoliquiritigenin into Isobavachalcone .

Synthetic Approaches:- Natural Extraction: Isobavachalcone can be extracted from plants like Psoralea corylifolia.

- Chemical Synthesis: Various synthetic methods have been developed, including aldol condensation and other organic transformations to produce Isobavachalcone and its derivatives .

Isobavachalcone has potential applications in several fields:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored as a therapeutic agent for cancer treatment and infection control.

- Cosmetics: Its antioxidant properties may also find applications in cosmetic formulations aimed at skin protection and rejuvenation.

Interaction studies have revealed that Isobavachalcone significantly affects cellular membranes. It alters lipid phase transitions and interacts with membrane proteins like ABCB1 transporter. These interactions enhance its efficacy in overcoming drug resistance in cancer treatments .

Similar Compounds: Comparison

Isobavachalcone shares structural similarities with other chalcones and flavonoids but stands out due to its specific prenylation pattern and unique biological activities.

Similar Compounds:- Bavachin: Another prenylated chalcone from Psoralea corylifolia, known for its anti-inflammatory effects.

- Isoliquiritigenin: A precursor to Isobavachalcone with distinct biological properties but lacking the prenyl group.

- 4-Hydroxyderricin: A related compound that exhibits similar pharmacological effects but differs structurally.

Compound Structure Type Unique Features Isobavachalcone Prenylated Chalcone Strong anti-cancer activity Bavachin Prenylated Chalcone Anti-inflammatory properties Isoliquiritigenin Chalcone Precursor to Isobavachalcone 4-Hydroxyderricin Chalcone Antioxidant effects

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isobavachalcone | Prenylated Chalcone | Strong anti-cancer activity |

| Bavachin | Prenylated Chalcone | Anti-inflammatory properties |

| Isoliquiritigenin | Chalcone | Precursor to Isobavachalcone |

| 4-Hydroxyderricin | Chalcone | Antioxidant effects |

Isobavachalcone's unique prenylation confers distinct pharmacological properties that differentiate it from these similar compounds.

Gram-Positive and Gram-Negative Bacterial Inhibition

Isobavachalcone demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, although its efficacy varies considerably between these bacterial categories. Against Gram-positive bacteria, isobavachalcone exhibits particularly potent activity, with minimum inhibitory concentration values ranging from 1.56 to 5.0 micrometers [1] [2]. The compound shows exceptional effectiveness against Methicillin-Susceptible Staphylococcus aureus with a minimum inhibitory concentration of 1.56 micrograms per milliliter and Methicillin-Resistant Staphylococcus aureus at 3.12 micrograms per milliliter [1]. Notably, isobavachalcone demonstrated the ability to inhibit more than fifty percent of both Methicillin-Susceptible Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus biofilm formation at concentrations as low as 0.78 micrograms per milliliter, with antibiofilm activity comparable to vancomycin [1].

The mechanism of action against Gram-positive bacteria primarily involves membrane disruption and interference with cellular integrity [1] [2]. Fluorescence microscopy studies using propidium iodide and SYTO9 fluorophores revealed that isobavachalcone disrupted the membrane of Bacillus subtilis, indicating membrane perturbation as a key mechanism [1]. Additional research has identified the PurH protein as a potential molecular target in Enterococcus faecalis, with molecular docking studies confirming strong binding interactions [3]. The compound demonstrates remarkable efficacy against multidrug-resistant Enterococcus faecalis strains, including linezolid-resistant and daptomycin-nonsusceptible isolates, with minimum inhibitory concentrations consistently maintained at 12.5 micrometers across 220 clinical isolates [3].

Against Gram-negative bacteria, isobavachalcone shows more limited direct activity, with minimum inhibitory concentrations exceeding 400 micrograms per milliliter for most strains when tested alone [1]. However, the compound demonstrates significantly enhanced activity when combined with efflux pump inhibitors, suggesting that bacterial efflux mechanisms represent a primary defense against isobavachalcone [4] [5]. Studies using the efflux pump inhibitor phenylalanine-arginine-beta-naphthylamide revealed dramatic improvements in activity, with minimum inhibitory concentration values decreasing to below 10 micrograms per milliliter for Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae strains [4]. Specifically, Escherichia coli AG100A showed minimum inhibitory concentrations of 16 micrograms per milliliter alone, which decreased to 0.25 micrograms per milliliter with efflux pump inhibition, while Enterobacter aerogenes EA298 demonstrated minimum inhibitory concentrations of 8 micrograms per milliliter alone, reduced to 0.5 micrograms per milliliter with inhibitor [4].

The compound also exhibits notable activity against mycobacterial species, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii, all showing minimum inhibitory concentrations of 64 micrograms per milliliter [1]. Recent investigations have confirmed that isobavachalcone and its derivatives can demonstrate broad-spectrum activity, with some structural modifications enabling activity against both Gram-positive and Gram-negative pathogens [2]. Structure-activity relationship studies indicate that the prenyl chain at the A-ring and hydroxyl functional groups attached to the aromatic rings of the chalcone scaffold are crucial for antibacterial potency [2].

Antifungal and Antiviral Mechanisms

Isobavachalcone demonstrates potent antifungal activity against various fungal pathogens, with particularly well-documented effects against Candida albicans. The compound exhibits minimum inhibitory concentrations ranging from 4 to 8 micrograms per milliliter against Candida albicans, with both minimum inhibitory concentration and minimum fungicidal concentration values of 4-5 micrograms per milliliter reported across multiple strains including clinical isolates [6] [7] [8]. The antifungal mechanism involves multiple pathways, primarily targeting cell wall and membrane integrity through disruption of essential biosynthetic processes [9] [10].

Molecular investigations have revealed that isobavachalcone effectively targets enolase 1 in Candida albicans, a key enzyme in the glycolytic pathway [7] [8]. The compound demonstrates higher affinity for Candida albicans enolase 1 compared to human enolase 1, with the isoprenoid side chain playing a crucial role in this selective inhibition [7]. This selective targeting results in suppression of the glycolytic pathway, leading to impaired fungal metabolism and viability. Additionally, isobavachalcone induces excessive reactive oxygen species production in both planktonic cells and mature biofilms of Candida albicans, as demonstrated through dichlorofluorescein fluorescence detection [6]. The role of reactive oxygen species in antifungal activity was confirmed through antioxidant rescue assays, indicating oxidative stress as a significant component of the mechanism [6].

The compound significantly affects virulence factors of Candida albicans, including inhibition of hyphal formation in various media including Roswell Park Memorial Institute-1640, Spider, and N-acetylglucosamine medium [6]. Isobavachalcone also inhibits adhesion to both abiotic polystyrene surfaces and A549 cell surfaces, and demonstrates potent inhibition of biofilm formation and development [6] [10]. At concentrations of 32 micrograms per milliliter, isobavachalcone can disperse mature biofilms and damage biofilm cells of Candida albicans [9] [10]. RNA sequencing analysis has revealed that isobavachalcone treatment results in upregulation or downregulation of key genes involved in cell wall synthesis, including Wsc1 and Fks1, and ergosterol biosynthesis genes such as Erg3 and Erg11 [9] [10].

The antifungal mechanism also involves induction of apoptosis and autophagy-associated cell death pathways [9] [10]. Isobavachalcone treatment leads to upregulation of heat shock protein 90 and apoptosis-inducing factor 1, along with alterations in autophagy-related genes including Atg8, Atg13, and Atg17, which are involved in formation of the Atg1 complex and pre-autophagosomal structure [9] [10]. Propidium iodide staining tests confirmed that isobavachalcone increases cell membrane permeability, indicating direct damage to fungal cell membranes [6].

Regarding antiviral activity, isobavachalcone has demonstrated efficacy against both DNA and RNA viruses through distinct mechanisms [11]. Against Pseudorabies virus, a DNA virus, isobavachalcone exhibits inhibitory effects primarily during the late stage of viral replication, specifically targeting virus-mediated cell fusion [11]. Cell-to-cell fusion assays revealed that isobavachalcone significantly inhibited Pseudorabies virus glycoprotein-induced cell fusion without affecting glycoprotein B expression, indicating a specific interference with the fusion process rather than viral protein synthesis [11]. The compound showed no inhibitory effect against nonenveloped adenoviruses, further confirming that its antiviral mechanism specifically targets cell-to-cell fusion processes [11].

For RNA viruses, isobavachalcone demonstrates different mechanisms, as evidenced by its activity against Porcine Reproductive and Respiratory Syndrome Virus [11]. In contrast to its late-stage effects on Pseudorabies virus, isobavachalcone inhibits Porcine Reproductive and Respiratory Syndrome Virus during the early stage of viral RNA synthesis [11]. This difference in timing and mechanism suggests that isobavachalcone may target different viral processes depending on the virus type and replication strategy. The compound maintains antiviral efficacy at concentrations up to 25 micrometers without significant cytotoxicity to host cells, indicating a favorable therapeutic window for potential clinical applications [11].

Anti-Inflammatory and Immunomodulatory Effects

Isobavachalcone demonstrates significant anti-inflammatory and immunomodulatory activities through modulation of key inflammatory pathways, particularly the Nuclear Factor kappa B signaling cascade [27] [28] [29]. The compound effectively attenuates Tumor Necrosis Factor-alpha-induced expression of Intercellular Adhesion Molecule-1 and Vascular Cell Adhesion Molecule-1 in human umbilical vein endothelial cells, key adhesion molecules involved in vascular inflammation and atherosclerosis progression [27]. This anti-inflammatory effect occurs through downregulation of Nuclear Factor kappa B pathway activation, specifically through decreased phosphorylation of the Nuclear Factor kappa B p65 subunit [27]. Consequently, isobavachalcone inhibits Tumor Necrosis Factor-alpha-induced monocyte adhesion to endothelial cells, suggesting potential for preventing early-stage atherosclerotic development [27].

In neuroinflammatory contexts, isobavachalcone effectively blocks lipopolysaccharide-induced Intercellular Adhesion Molecule-1 expression in brain endothelial cells through blockade of Toll-like Receptor 4 signaling pathways [30]. This neuroprotective anti-inflammatory activity positions isobavachalcone as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and stroke, where neuroinflammation plays a critical pathological role [30] [29]. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model, isobavachalcone treatment effectively inhibited microglial over-activation and decreased expression of Interleukin-6 and Interleukin-1 beta in brain tissue [29]. The compound prolonged residence time of mice on Rota-rod testing and alleviated neuronal necrosis, demonstrating functional neuroprotective benefits [29].

The anti-inflammatory mechanism involves suppression of inducible nitric oxide synthase expression induced by various inflammatory stimuli including macrophage-activating lipopeptide 2-kilodalton, polyriboinosinic polyribocytidylic acid, and lipopolysaccharide [30]. Isobavachalcone effectively reduces production of multiple inflammatory mediators through activation of Nuclear Factor erythroid 2-related factor 2/Heme Oxygenase-1 pathway, which represents a key antioxidant and anti-inflammatory response system [31] [32]. This dual mechanism involving both Nuclear Factor kappa B inhibition and Nuclear Factor erythroid 2-related factor 2 activation provides comprehensive anti-inflammatory protection.

In diabetic nephropathy models, isobavachalcone demonstrated significant renoprotective effects through anti-inflammatory mechanisms [28]. Treatment with isobavachalcone effectively ameliorated renal damage by reducing blood urea nitrogen, serum creatinine, and 24-hour urinary protein levels, while improving kidney pathological appearances [28]. The compound prevented streptozotocin-induced apoptosis in glomerular tissue and blocked high glucose-induced growth inhibitory effects in human renal glomerular endothelial cells [28]. Mechanistically, isobavachalcone reduced pro-inflammatory mediator production and blocked Nuclear Factor kappa B pathway activation in damaged renal tissues and high glucose-treated cells [28].

Immunomodulatory effects of isobavachalcone extend to regulation of immune cell populations and functions [15] [33]. In rheumatoid arthritis models, isobavachalcone exerted anti-rheumatic effects primarily through Phosphoinositide 3-kinase/Akt and Janus kinase/Signal Transducer and Activator of Transcription signaling pathway modulation [33]. The compound influences T cell differentiation and function, particularly enhancing CD8-positive T cell populations while reducing immunosuppressive cell types such as M2 macrophages and myeloid-derived suppressor cells [15]. This immunomodulatory profile suggests potential for treating autoimmune conditions and enhancing antitumor immunity.

Research has revealed that isobavachalcone treatment results in significant alterations in cytokine production profiles, with decreased expression of pro-inflammatory cytokines and enhanced production of anti-inflammatory mediators [28] [29]. The compound's ability to modulate both innate and adaptive immune responses positions it as a promising immunotherapeutic agent. In vitro studies have demonstrated that isobavachalcone can inhibit Nuclear Factor kappa B pathway activation through preventing lipopolysaccharide-induced nuclear translocation of Nuclear Factor kappa B subunits in BV-2 microglial cells [29]. This cellular mechanism translates to reduced oxidative stress and inflammatory cytokine expression, providing neuroprotective effects against microglial-mediated inflammation [29].

Platelet Aggregation Inhibition

Isobavachalcone demonstrates significant antiplatelet activity through inhibition of platelet aggregation induced by multiple agonists, positioning it as a potential antithrombotic therapeutic agent [24] [34] [35] [36]. The compound exhibits selective inhibitory effects against adenosine diphosphate-induced platelet aggregation, with half-maximal inhibitory concentration values ranging from 55.3 to 192.0 micrometers when tested alongside other prenylated flavonoids from Artocarpus species [35]. While isobavachalcone shows less potent activity against arachidonic acid-induced aggregation compared to cycloheterophyllin, which demonstrated an half-maximal inhibitory concentration of 100.9 micrometers, it maintains consistent inhibitory effects across multiple platelet activation pathways [35].

The antiplatelet mechanism involves interference with platelet activation cascades triggered by various physiological agonists including arachidonic acid, collagen, and platelet activating factor [36] [37]. Studies using rabbit platelets demonstrated that methanol extract of Psoralea corylifolia seeds, containing isobavachalcone as a major active component, effectively inhibited aggregation induced by all three major platelet agonists [36]. Bioassay-directed fractionation confirmed that isobavachalcone represents one of the primary antiplatelet compounds, alongside neobavaisoflavone and bavachin [36]. The compound's ability to inhibit arachidonic acid-induced platelet aggregation specifically suggests interference with cyclooxygenase pathways and thromboxane synthesis [37] [38].

Pharmacological studies have revealed that isobavachalcone possesses both antiplatelet and anticoagulant properties through modulation of the coagulation cascade [39]. The compound exhibits the ability to influence multiple aspects of hemostasis, including platelet function and blood coagulation factor activity [39]. This dual mechanism provides comprehensive antithrombotic protection, potentially reducing risk of both arterial and venous thrombotic events. Research using electrical impedance methods in human whole blood has confirmed the antiplatelet activity, demonstrating concentration-dependent inhibition of platelet aggregation [35].

The clinical relevance of isobavachalcone's antiplatelet activity is supported by studies demonstrating its potential in preventing ischemic stroke and other thrombotic conditions [40] [41]. Many experimental and clinical studies have established that platelet aggregation-mediated thrombosis represents the main cause of ischemic stroke, making antiplatelet agents crucial for prevention and treatment [40]. Novel 3-butylphthalide derivatives containing isopentenylphenol moiety, structurally related to isobavachalcone, have shown superior antiplatelet activity compared to aspirin in arachidonic acid-induced platelet aggregation assays [40]. These compounds demonstrated outstanding antithrombotic activity in animal models, effectively alleviating formation of tail thrombus and carotid artery thrombus in mice [40].

Mechanistic investigations have revealed that isobavachalcone may influence platelet function through multiple pathways beyond direct aggregation inhibition [42]. Studies on Psoralea corylifolia extract, which contains isobavachalcone as a major constituent, demonstrated dose-dependent inhibition of TRPC3 channels, which play important roles in platelet activation and calcium signaling [42]. The compound, along with other constituents including bakuchiol, isopsoralen, and psoralen, caused significant inhibition of TRPC3 currents with implications for both platelet function and vascular smooth muscle contraction [42]. This multi-target approach may provide enhanced antithrombotic efficacy compared to single-pathway inhibitors.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Kuete V, Mbaveng AT, Zeino M, Fozing CD, Ngameni B, Kapche GD, Ngadjui BT, Efferth T. Cytotoxicity of three naturally occurring flavonoid derived compounds (artocarpesin, cycloartocarpesin and isobavachalcone) towards multi-factorial drug-resistant cancer cells. Phytomedicine. 2015 Nov 15;22(12):1096-102. doi: 10.1016/j.phymed.2015.07.006. Epub 2015 Aug 11. PubMed PMID: 26547532.

3: Li HM, Lee JK, Nie LJ, Huo Q, Ma T, Sohng JK, Hong YS, Wu CZ. Enzymatic synthesis of novel isobavachalcone glucosides via a UDP-glycosyltransferase. Arch Pharm Res. 2015 Dec;38(12):2208-15. doi: 10.1007/s12272-015-0658-8. Epub 2015 Sep 15. PubMed PMID: 26374247.

4: Lee KM, Kim JM, Baik EJ, Ryu JH, Lee SH. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways. Eur J Pharmacol. 2015 May 5;754:11-8. doi: 10.1016/j.ejphar.2015.02.013. Epub 2015 Feb 19. PubMed PMID: 25704611.

5: Ma T, Nie LJ, Li HM, Huo Q, Zhang YX, Wu CZ. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2015 Mar 25;107:50-5. doi: 10.1016/j.jpba.2014.12.023. Epub 2014 Dec 22. PubMed PMID: 25575171.

6: Su S, Wang Y, Bai L, Xia B, Li X, Tang Y, Xu P, Xue M. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR. J Pharm Biomed Anal. 2015 Feb;104:38-46. doi: 10.1016/j.jpba.2014.11.010. Epub 2014 Nov 15. PubMed PMID: 25459757.

7: Rong Y, Wu J, Liu X, Zhao B, Wang Z. Study on structural and spectral properties of isobavachalcone and 4-hydroxyderricin by computational method. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 21;126:254-9. doi: 10.1016/j.saa.2014.02.013. Epub 2014 Feb 18. PubMed PMID: 24607475.

8: Chen X, Yang Y, Zhang Y. Isobavachalcone and bavachinin from Psoraleae Fructus modulate Aβ42 aggregation process through different mechanisms in vitro. FEBS Lett. 2013 Sep 17;587(18):2930-5. doi: 10.1016/j.febslet.2013.07.037. Epub 2013 Jul 29. PubMed PMID: 23907009.

9: Shin HJ, Shon DH, Youn HS. Isobavachalcone suppresses expression of inducible nitric oxide synthase induced by Toll-like receptor agonists. Int Immunopharmacol. 2013 Jan;15(1):38-41. doi: 10.1016/j.intimp.2012.11.005. Epub 2012 Nov 16. PubMed PMID: 23164691.

10: Zhao S, Ma CM, Liu CX, Wei W, Sun Y, Yan H, Wu YL. Autophagy inhibition enhances isobavachalcone-induced cell death in multiple myeloma cells. Int J Mol Med. 2012 Oct;30(4):939-44. doi: 10.3892/ijmm.2012.1066. Epub 2012 Jul 16. PubMed PMID: 22824846.

11: Kuete V, Sandjo LP. Isobavachalcone: an overview. Chin J Integr Med. 2012 Jul;18(7):543-7. doi: 10.1007/s11655-012-1142-7. Epub 2012 Jul 7. Review. PubMed PMID: 22772918.

12: Zhang Y, Chen Z. Separation of isomeric bavachin and isobavachalcone in the fructus Psoraleae by capillary electrophoresis-mass spectrometry. J Sep Sci. 2012 Jul;35(13):1644-50. doi: 10.1002/jssc.201200173. PubMed PMID: 22761143.

13: Li Y, Wang F, Chen Z. Determination of bavachin and isobavachalcone in Fructus Psoraleae by high-performance liquid chromatography with electrochemical detection. J Sep Sci. 2011 Mar;34(5):514-9. doi: 10.1002/jssc.201000801. Epub 2011 Jan 25. PubMed PMID: 21265020.

14: Ohno O, Watabe T, Nakamura K, Kawagoshi M, Uotsu N, Chiba T, Yamada M, Yamaguchi K, Yamada K, Miyamoto K, Uemura D. Inhibitory effects of bakuchiol, bavachin, and isobavachalcone isolated from Piper longum on melanin production in B16 mouse melanoma cells. Biosci Biotechnol Biochem. 2010;74(7):1504-6. Epub 2010 Jul 7. PubMed PMID: 20622433.

15: Jing H, Zhou X, Dong X, Cao J, Zhu H, Lou J, Hu Y, He Q, Yang B. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells. Cancer Lett. 2010 Aug 28;294(2):167-77. doi: 10.1016/j.canlet.2010.01.035. Epub 2010 Feb 18. PubMed PMID: 20167420.

16: Kuete V, Ngameni B, Tangmouo JG, Bolla JM, Alibert-Franco S, Ngadjui BT, Pagès JM. Efflux pumps are involved in the defense of Gram-negative bacteria against the natural products isobavachalcone and diospyrone. Antimicrob Agents Chemother. 2010 May;54(5):1749-52. doi: 10.1128/AAC.01533-09. Epub 2010 Feb 16. PubMed PMID: 20160051; PubMed Central PMCID: PMC2863662.

17: Choi JH, Rho MC, Lee SW, Choi JN, Kim K, Song GY, Kim YK. Bavachin and isobavachalcone, acyl-coenzyme A: cholesterol acyltransferase inhibitors from Psoralea corylifolia. Arch Pharm Res. 2008 Nov;31(11):1419-23. doi: 10.1007/s12272-001-2126-x. Epub 2008 Nov 21. PubMed PMID: 19023538.

18: Nishimura R, Tabata K, Arakawa M, Ito Y, Kimura Y, Akihisa T, Nagai H, Sakuma A, Kohno H, Suzuki T. Isobavachalcone, a chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma. Biol Pharm Bull. 2007 Oct;30(10):1878-83. PubMed PMID: 17917255.